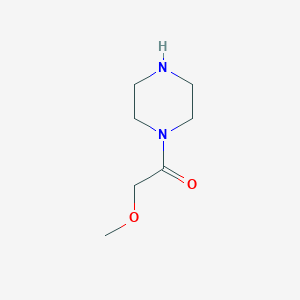
1-(メトキシアセチル)ピペラジン
概要
説明
1-(Methoxyacetyl)piperazine is an organic compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
科学的研究の応用
1-(Methoxyacetyl)piperazine has a wide range of applications in scientific research, including:
作用機序
Target of Action
1-(Methoxyacetyl)piperazine is a derivative of piperazine, which is known to target GABA receptors . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, and by extension 1-(Methoxyacetyl)piperazine, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis leads to the loss of hold by the parasite .
Biochemical Pathways
Given its similarity to piperazine, it likely impacts pathways related toneuromuscular signaling due to its action on GABA receptors .
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
The primary result of 1-(Methoxyacetyl)piperazine’s action is the paralysis of parasites , which allows for their easy removal or expulsion from the host body . This is achieved through its agonistic action on GABA receptors, leading to hyperpolarization of nerve endings .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(Methoxyacetyl)piperazine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting neurotransmission . Additionally, 1-(Methoxyacetyl)piperazine may interact with GABA receptors, influencing neurotransmitter activity and potentially leading to muscle relaxation or paralysis .
Cellular Effects
The effects of 1-(Methoxyacetyl)piperazine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, piperazine derivatives have been found to induce apoptosis by activating caspase enzymes and promoting DNA fragmentation . This suggests that 1-(Methoxyacetyl)piperazine could have similar effects, potentially making it a candidate for anticancer research.
Molecular Mechanism
At the molecular level, 1-(Methoxyacetyl)piperazine exerts its effects through various mechanisms. It binds to specific biomolecules, such as GABA receptors, leading to hyperpolarization of nerve endings and resulting in muscle relaxation . Additionally, it may inhibit acetylcholinesterase, disrupting neurotransmission and affecting muscle function . These interactions highlight the compound’s potential as a neuromodulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Methoxyacetyl)piperazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperazine derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to 1-(Methoxyacetyl)piperazine in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(Methoxyacetyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as muscle relaxation or anticonvulsant activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects of 1-(Methoxyacetyl)piperazine is essential for its potential therapeutic applications.
Metabolic Pathways
1-(Methoxyacetyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may affect the metabolism of succinic acid in ascarids, disrupting their energy management . Additionally, the compound’s interactions with acetylcholinesterase and GABA receptors suggest its involvement in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of 1-(Methoxyacetyl)piperazine within cells and tissues are influenced by specific transporters and binding proteins. The compound may be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . Understanding these transport mechanisms is crucial for elucidating the compound’s cellular effects.
Subcellular Localization
1-(Methoxyacetyl)piperazine’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its association with GABA receptors and acetylcholinesterase suggests its localization at synaptic junctions, where it can modulate neurotransmission .
準備方法
The synthesis of 1-(Methoxyacetyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize N-hydroxyethyl ethylenediamine as the starting material, which is considered the most efficient route for synthesizing piperazine derivatives .
化学反応の分析
1-(Methoxyacetyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
類似化合物との比較
1-(Methoxyacetyl)piperazine can be compared to other piperazine derivatives, such as:
Piperazine: The parent compound, known for its use as an anthelmintic agent.
1-(1-Methylpiperidin-4-yl)piperazine: A derivative used in the synthesis of various pharmaceuticals.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another piperazine derivative employed in peptide synthesis.
The uniqueness of 1-(Methoxyacetyl)piperazine lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .
特性
IUPAC Name |
2-methoxy-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPHKMZYEBWDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547449 | |
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95550-06-4 | |
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


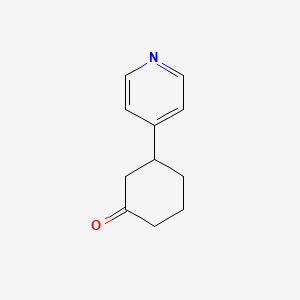
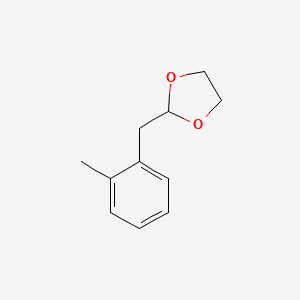
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)
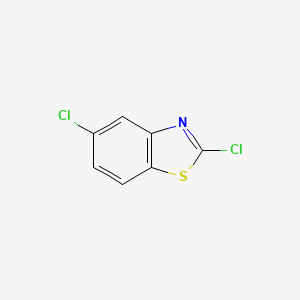
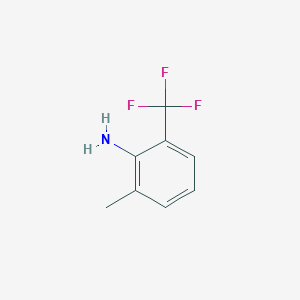
![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)
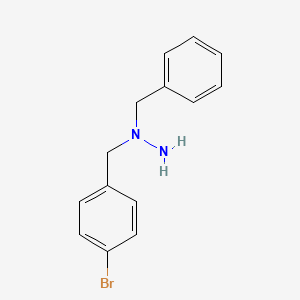
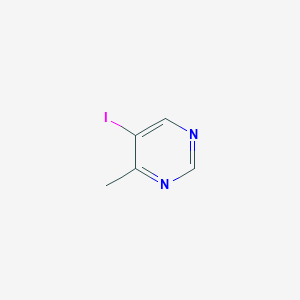
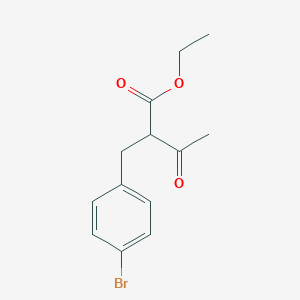
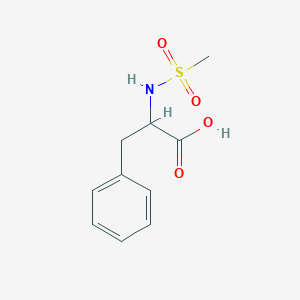
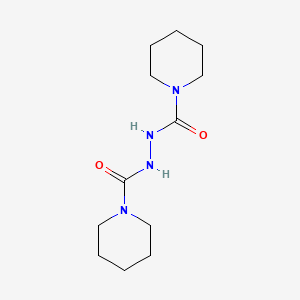
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
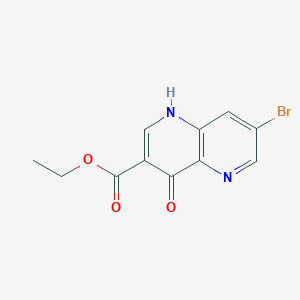
![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)
